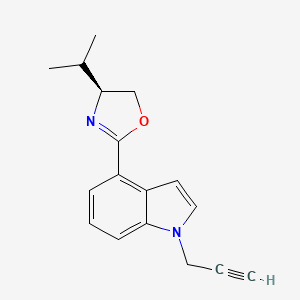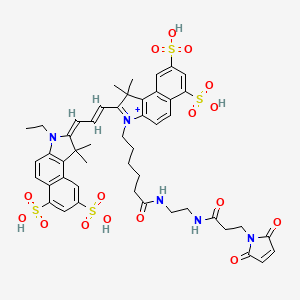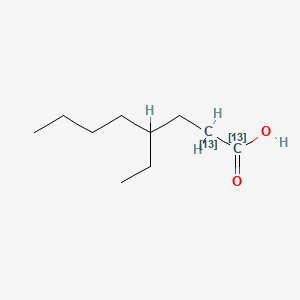
Antiviral agent 53
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral agent 53 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viruses, including those responsible for significant human diseases. The compound is part of a class of antiviral agents that target viral replication processes, making it a valuable tool in the fight against viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 53 involves multiple steps, starting from simple, achiral starting materials. The process typically includes:
Fluorination: Proline catalyzes the fluorination of heteroaryl-substituted aldehyde starting materials.
Enantioselective Aldol Reaction: The fluorinated aldehyde undergoes an enantioselective aldol reaction with a dioxanone.
Reduction and Annulative Fluoride Displacement: The product is then reduced, followed by an intramolecular annulative fluoride displacement to forge the nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing and stirring, as well as standard column chromatographic purification techniques .
Chemical Reactions Analysis
Types of Reactions
Antiviral agent 53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in its synthesis to convert intermediate products into the final compound.
Substitution: Substitution reactions, particularly involving halogens, are common in the modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potential antiviral properties. These derivatives are often tested for enhanced efficacy and reduced toxicity .
Scientific Research Applications
Antiviral agent 53 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of nucleoside analogs and their synthesis.
Biology: The compound is employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: this compound is investigated for its potential use in treating viral infections such as HIV, hepatitis, and influenza.
Industry: The compound’s broad-spectrum antiviral properties make it a candidate for inclusion in antiviral coatings and disinfectants
Mechanism of Action
Antiviral agent 53 exerts its effects by inhibiting viral replication. It mimics natural nucleosides, incorporating into the viral RNA during replication. This incorporation disrupts the synthesis process, preventing the virus from proliferating. The compound targets viral RNA polymerases, essential enzymes for viral replication .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Another nucleoside analog with broad-spectrum antiviral activity.
Favipiravir: Known for its efficacy against RNA viruses.
Molnupiravir: Recently approved for the treatment of COVID-19
Uniqueness
Antiviral agent 53 stands out due to its high efficacy and broad-spectrum activity. Unlike some other antiviral agents, it has shown lower cytotoxicity and higher selectivity indices, making it a promising candidate for further development .
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-2-(1-prop-2-ynylindol-4-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H18N2O/c1-4-9-19-10-8-13-14(6-5-7-16(13)19)17-18-15(11-20-17)12(2)3/h1,5-8,10,12,15H,9,11H2,2-3H3/t15-/m1/s1 |
InChI Key |
ZIHYMRWZGXFBFY-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=C3C=CN(C3=CC=C2)CC#C |
Canonical SMILES |
CC(C)C1COC(=N1)C2=C3C=CN(C3=CC=C2)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)









